7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h4-5,7,11H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFHSMOLGAEIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672202 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-62-0 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19500-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 19500-62-0)

A Keystone Scaffold for Advanced Drug Discovery and Chemical Biology

This guide offers a comprehensive technical overview of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Delving into its chemical properties, synthesis, and potential applications, this document serves as a foundational resource for leveraging this molecule in pioneering research endeavors.

Chemical Identity and Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, featuring a methoxy group at the 7th position of the quinoline ring system. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological assays and as a precursor in organic synthesis.

| Property | Value | Source |

| CAS Number | 19500-62-0 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | [1] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

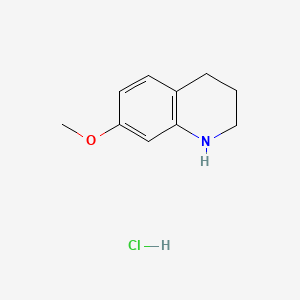

Structural Elucidation:

The core structure consists of a bicyclic system where a benzene ring is fused to a saturated heterocyclic amine ring (piperidine). The methoxy group (-OCH₃) at the C7 position significantly influences the molecule's electronic properties and potential biological interactions.

Caption: Chemical structure of 7-Methoxy-1,2,3,4-tetrahydroquinoline.

Synthesis and Manufacturing

The synthesis of this compound typically proceeds via the reduction of the corresponding aromatic precursor, 7-methoxyquinoline. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

General Synthetic Workflow:

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol (Illustrative):

This protocol is a representative example based on established methods for the hydrogenation of quinoline derivatives.[2] Optimization of reaction conditions, including catalyst choice, solvent, temperature, and pressure, is crucial for achieving high yield and purity.

Materials:

-

7-Methoxyquinoline

-

Palladium on carbon (5% or 10% Pd/C) or Platinum(IV) oxide (PtO₂)

-

Ethanol or Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve 7-methoxyquinoline in a suitable solvent such as ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C). The vessel should be purged with the inert gas to remove any oxygen.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-500 psi) and heat to the appropriate temperature (e.g., 50-80 °C).

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to ensure complete recovery of the product.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude 7-Methoxy-1,2,3,4-tetrahydroquinoline as a free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid in the same or a compatible solvent with stirring.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum to yield the final product.

Potential Applications in Research and Drug Development

While specific research on this compound is not as extensive as its isoquinoline counterpart, the tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] The 7-methoxy substitution can modulate the pharmacological properties of the core structure.

Potential Areas of Investigation:

-

Anticancer Agents: Derivatives of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline have been investigated as potent antitumor agents that target the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization.[3] This suggests that the 7-methoxy isomer could also serve as a scaffold for the development of novel anticancer drugs.

-

Neuroprotective Agents: The broader class of tetrahydroisoquinolines has been studied for neuroprotective properties.[4] Given the structural similarities, 7-Methoxy-1,2,3,4-tetrahydroquinoline could be explored for its potential in models of neurodegenerative diseases.

-

Sigma-2 Receptor Ligands: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown high affinity for the sigma-2 receptor, which is overexpressed in various cancer cells.[5] This highlights a potential avenue for investigating the 7-methoxy-tetrahydroquinoline scaffold in the context of cancer diagnostics and therapeutics.

Hypothesized Mechanism of Action (Anticancer):

Based on the activity of related compounds, a plausible mechanism of action for derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline in an anticancer context could involve the disruption of microtubule dynamics.

Caption: Hypothesized mechanism of action for anticancer activity.

Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the tetrahydroquinoline ring system (multiplets in the 1.5-3.5 ppm range). The NH proton would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the aromatic carbons (in the 110-150 ppm range), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the saturated ring (in the 20-50 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹), C=C stretching (aromatic, around 1500-1600 cm⁻¹), and C-O stretching (of the methoxy group, around 1000-1300 cm⁻¹).[6][7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₀H₁₃NO, m/z ≈ 163.10) and characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Conclusion and Future Perspectives

This compound represents a valuable building block for the synthesis of more complex and potentially bioactive molecules. While direct research on this specific compound is emerging, the established importance of the tetrahydroquinoline scaffold in medicinal chemistry, particularly in the development of anticancer agents, suggests a promising future for its derivatives. Further investigation into the synthesis of novel analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity. The methodologies and insights presented in this guide provide a solid foundation for researchers to embark on such explorations.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link][4]

-

PubChem. 7-Methoxy-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available from: [Link][1]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2011. Available from: [Link][2]

-

Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Angewandte Chemie International Edition. 2011. Available from: [Link]

-

N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry. 2012. Available from: [Link][3]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link][7]

-

Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry. 2018. Available from: [Link][5]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link][8]

Sources

- 1. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]

- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 8. rsc.org [rsc.org]

Introduction to 7-Methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Abstract: 7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic amine built upon the quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development. The hydrochloride salt form is often utilized to improve solubility and stability. A key parameter in the physicochemical characterization of any solid compound for research and pharmaceutical development is its melting point, which serves as a crucial indicator of identity, purity, and stability. While this compound is available commercially, a definitive, publicly documented melting point for its hydrochloride salt is not consistently reported, necessitating a robust and standardized approach for its determination. This guide provides a comprehensive framework for researchers and drug development professionals to accurately determine and interpret the melting point of this compound. We will delve into the theoretical underpinnings of melting point analysis, present a detailed, field-proven experimental protocol, and discuss the critical factors that influence data integrity.

The quinoline ring system is a fundamental structural motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1] this compound is a derivative in which the pyridine ring of the quinoline core is hydrogenated, and a methoxy group is substituted at the 7-position. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and bioavailability of basic compounds. As such, the precise characterization of this salt form is paramount for its application in research and development.

The Critical Role of Melting Point in Scientific Research

For researchers, scientists, and drug development professionals, the melting point is more than a simple physical constant. It is a foundational data point that provides critical insights:

-

Identity Confirmation: A sharp, well-defined melting point that is consistent across batches can serve as a preliminary confirmation of the compound's identity.

-

Purity Assessment: The presence of impurities typically causes a depression and broadening of the melting point range.[2] A narrow melting range (typically < 2°C) is a strong indicator of high purity.

-

Stability and Formulation: Knowledge of the melting point is essential for downstream processes such as formulation, where thermal stability can be a limiting factor.

Given the importance of this parameter, establishing a reliable method for its determination is a non-negotiable step in the characterization of a compound like this compound.

Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydroquinoline and Related Analogs

A review of publicly available chemical databases indicates a lack of a consistently reported melting point for this compound. The data for the parent free base and structurally similar compounds are summarized below to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Source |

| 7-Methoxy-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃NO | 163.22 | Not Reported | PubChem[3] |

| This compound | C₁₀H₁₄ClNO | 199.68 | Not Consistently Reported | N/A |

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | C₉H₁₁NO | 149.19 | 91.0 - 93.5 | Thermo Scientific[4] |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | C₁₁H₁₆ClNO₂ | 229.70 | 260 - 265 | Sigma-Aldrich |

Note: The isoquinoline derivative is a structural isomer and is listed for comparative purposes only.

The absence of a reported value for the target compound underscores the need for empirical determination by the end-user.

Standard Operating Protocol for Melting Point Determination

This section outlines a self-validating protocol for the accurate determination of the melting point using the capillary method, which is the standard technique recognized by most pharmacopeias.[5]

Principle

A small, compacted sample of the solid is heated at a controlled rate in a capillary tube. The temperature range, from the appearance of the first liquid droplet to the complete liquefaction of the sample, is recorded as the melting point range.

Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Stuart SMP-11, Stanford Research Systems OptiMelt, or similar)

-

Glass Capillary Tubes (one end sealed)

-

Mortar and Pestle (Agate or glass recommended)

-

Spatula

-

Long Glass Tube or PVC Pipe (for packing)

-

This compound sample

Step-by-Step Experimental Methodology

-

Sample Preparation (The "Why"): Place a small amount of the crystalline sample into a clean, dry mortar. Gently grind the sample into a fine, uniform powder. Causality: Large crystals can pack unevenly, leading to inefficient heat transfer and a broadened, inaccurate melting range. A fine powder ensures a densely packed sample for uniform heating.[5]

-

Capillary Tube Loading (The "Why"): Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.[6] Causality: This method ensures that a sufficient amount of sample enters the tube for analysis.

-

Sample Packing (The "Why"): Invert the capillary tube and tap it gently on a hard surface to move the powder toward the sealed end. To achieve dense packing, drop the capillary tube (sealed end down) through a long, narrow tube (e.g., a 1-meter glass tube) several times, allowing it to bounce on the benchtop.[6] The final packed sample height should be 2-3 mm. Causality: A tightly packed sample prevents shrinking or sagging away from the capillary wall during heating, which could make the onset of melting difficult to observe accurately. An excessive sample amount (>3 mm) creates a temperature gradient within the sample itself, leading to an artificially broad melting range.[6]

-

Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Ramp Rate (Approximate Determination): If the melting point is unknown, set a rapid heating rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range.[2] Record this approximate range.

-

Slow Ramp Rate (Accurate Determination): Allow the instrument to cool to at least 20°C below the approximate melting point. Using a fresh capillary tube with a new sample, begin heating at a slow rate, ensuring the temperature increases by no more than 1-2°C per minute as it approaches the expected melting range.[2][6] Causality: A slow heating rate is critical to allow the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in a recorded melting point that is erroneously high.

-

Data Recording:

-

T1: Record the temperature at which the first droplet of liquid is observed.

-

T2: Record the temperature at which the last solid crystal melts completely.

-

The melting point is reported as the range T1 - T2.

-

-

Validation: Repeat the measurement with a second sample to ensure reproducibility.

Workflow for Accurate Melting Point Determination

Sources

- 1. researchgate.net [researchgate.net]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to offer detailed, field-proven methodologies for empirical solubility determination. The guide emphasizes the causality behind experimental choices, equipping the user with the necessary protocols to generate reliable and reproducible solubility data. Core sections include an analysis of the compound's physicochemical properties, a step-by-step guide to the equilibrium shake-flask solubility assay, and a detailed protocol for developing a robust HPLC-UV quantification method.

Introduction: The Significance of Solubility

This compound is a heterocyclic amine derivative with potential applications in pharmaceutical development and organic synthesis. In the journey of a compound from discovery to application, particularly in drug development, aqueous solubility is a critical physicochemical parameter.[1][2] Poor solubility can severely hinder a compound's bioavailability, lead to unreliable results in biological assays, and present significant challenges for formulation.[1] As a hydrochloride salt of a basic amine, 7-Methoxy-1,2,3,4-tetrahydroquinoline is expected to exhibit enhanced aqueous solubility compared to its free base form, as the salt form facilitates dissolution in polar solvents like water.[3] This guide provides the necessary tools to precisely quantify this essential property.

Physicochemical Properties

Understanding the inherent properties of 7-Methoxy-1,2,3,4-tetrahydroquinoline is the first step in designing a solubility study. The structure combines a hydrophilic amine group with a more lipophilic methoxy-substituted aromatic ring system. The hydrochloride salt form significantly influences its behavior in solution.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₄ClNO | - |

| Molecular Weight | 199.68 g/mol (for hydrochloride salt) | - |

| Parent Compound MW | 163.22 g/mol | PubChem |

| Parent XLogP3 | 2.3 | PubChem |

| Appearance | (Expected) Crystalline solid | - |

Note: Properties for the parent free base are computationally derived from PubChem. XLogP3 is a measure of lipophilicity; a value of 2.3 suggests moderate lipophilicity.

The solubility of this compound is expected to be highly dependent on the pH of the medium. As a basic salt, it will be more soluble in acidic to neutral solutions (pH < 7) and less soluble in basic solutions (pH > 7).[4] At lower pH, the amine remains protonated, favoring interaction with water. As the pH increases, it can be converted to the less soluble free base.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5] It involves agitating an excess amount of the solid compound in a chosen solvent until the concentration of the dissolved compound in the solution reaches a constant value, indicating equilibrium.

Causality of the Shake-Flask Method

This method is authoritative because it directly measures the saturation point of a solution in a state of thermodynamic equilibrium. By ensuring an excess of solid is present, we guarantee that the dissolution and precipitation rates have equalized. The extended incubation with agitation overcomes kinetic barriers to dissolution, providing a true measure of thermodynamic solubility, which is crucial for predicting long-term stability and behavior in formulations.[5] Temperature control is critical, as solubility is highly temperature-dependent.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Solvents: Prepare the desired solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl). Ensure all solvents are degassed and filtered through a 0.45 µm membrane.[6]

-

Sample Preparation: Accurately weigh an amount of this compound into a series of clear glass vials. The amount should be in clear excess of its estimated solubility.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a consistent agitation speed (e.g., 100-150 rpm) within a temperature-controlled incubator (e.g., 25°C or 37°C).[5]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for a short period to let the excess solid settle.

-

Sample Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Dilute the filtered sample with the mobile phase to be used in the analytical quantification step. The dilution factor must be accurately recorded.

-

Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

-

Confirmation of Equilibrium: Compare the concentration values obtained at different time points (24h, 48h, 72h). Equilibrium is confirmed when the concentration values plateau and show no significant increase between later time points. The final, stable concentration is the equilibrium solubility.

Experimental Workflow Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 5. scielo.br [scielo.br]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Biological activity of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Foreword

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] This guide focuses on a specific derivative, this compound, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. While direct, extensive research on this particular salt is emerging, this document synthesizes data from structurally related analogs to build a predictive framework for its biological potential and provides robust, validated protocols for its experimental evaluation. Our objective is to explain the causality behind experimental choices and to ground our discussion in authoritative, verifiable sources.

Compound Profile: this compound

The addition of a methoxy group at the 7-position of the THQ core can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its interaction with biological targets. The hydrochloride salt form is typically used to enhance aqueous solubility and stability, making it suitable for a variety of experimental and formulation contexts.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₀H₁₄ClNO | PubChem |

| Molecular Weight | 199.68 g/mol | PubChem |

| CAS Number | 19500-61-9 | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)NCCC2 | [3] |

| Structure | PubChem |

Predicted Biological Activities and Therapeutic Potential

Based on the extensive literature on THQ and tetrahydroisoquinoline (THIQ) derivatives, we can hypothesize several key areas of biological activity for this compound. These scaffolds are known to possess neuroprotective, anticancer, and anti-inflammatory properties, among others.[4][5]

Neuroprotective Effects

Neuroinflammation and oxidative stress are common pathological features of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[5] Compounds that can mitigate these processes are of significant therapeutic interest. Structurally related THIQ derivatives have been shown to protect dopaminergic neurons by exerting potent anti-inflammatory effects in microglial cells.[5]

Hypothesized Mechanism: The neuroprotective activity of 7-methoxy-THQ may stem from its ability to suppress neuroinflammatory pathways. A key pathway implicated in neuroinflammation is the activation of NF-κB, which drives the expression of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting this pathway, the compound could reduce microglial activation and subsequent neuronal damage.[5][6] Furthermore, an ability to scavenge reactive oxygen species (ROS) would contribute to neuroprotection by reducing oxidative damage.[7]

Caption: Hypothesized NF-κB pathway inhibition by 7-Methoxy-THQ.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes critical for the degradation of monoamine neurotransmitters.[8] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[8][9] The structural features of THQ are present in known MAO inhibitors, making this a highly plausible activity to investigate.

Rationale for Investigation: The potential dual action of neuroprotection and MAO-B inhibition would make 7-Methoxy-THQ a particularly compelling candidate for neurodegenerative disease therapy. By inhibiting MAO-B, the compound could increase dopamine levels in the brain while simultaneously protecting neurons from inflammatory and oxidative damage.

Antioxidant Activity

Many biological activities, especially neuroprotection, are underpinned by a compound's ability to neutralize oxidative stress.[10] Oxidative stress arises from an imbalance between the production of ROS and the cellular antioxidant defense systems.[10] The electron-rich aromatic ring of the THQ scaffold suggests it may act as a radical scavenger.

Causality in Experimental Choice: Evaluating direct antioxidant activity is a crucial first step. Assays like DPPH and ABTS are selected because they provide a rapid and reliable measure of a compound's intrinsic ability to donate a hydrogen atom or an electron to neutralize free radicals, giving a foundational understanding of its chemical reactivity towards ROS.[11][12]

Experimental Workflows and Protocols

To validate the hypothesized biological activities, a systematic, multi-tiered approach is required, starting with in vitro chemical and cell-based assays.

Caption: Tiered experimental workflow for evaluating biological activity.

Protocol: DPPH Free Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[13]

-

Principle: The deep violet color of the DPPH radical in methanol fades to yellow upon reduction by an antioxidant. The degree of discoloration is proportional to the scavenging activity.

-

Self-Validation: A known antioxidant, such as Ascorbic Acid or Trolox, must be run in parallel as a positive control to validate the assay's performance and to provide a reference for comparing potency.

-

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Keep this solution protected from light.

-

Sample Preparation: Dissolve this compound in methanol to create a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[13]

-

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric or chemiluminescent method to determine the inhibitory potential of the test compound against human MAO-A and MAO-B.[8][14]

-

Principle: The assay uses a non-fluorescent or non-luminescent substrate that is converted into a fluorescent or luminescent product by MAO. The signal intensity is proportional to enzyme activity. An inhibitor will reduce the signal.[14] Commercial kits like MAO-Glo™ provide a streamlined and highly reliable system.[14]

-

Self-Validation: Specific known inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Safinamide) must be used as positive controls to confirm the differential activity of the enzymes and validate the results.[14]

-

Methodology:

-

Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, substrate, and detection reagents according to the manufacturer's protocol (e.g., MAO-Glo™ Assay).

-

Compound Preparation: Prepare a serial dilution of 7-Methoxy-THQ hydrochloride in the appropriate assay buffer.

-

Enzyme Reaction: In a white, opaque 96-well plate, add the test compound dilutions, followed by the MAO-A or MAO-B enzyme.

-

Incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature to allow for binding.

-

Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add the luciferin detection reagent, which stops the enzymatic reaction and generates a luminescent signal. Incubate for 20 minutes in the dark.

-

Measurement: Read the luminescence on a plate reader.

-

Calculation: Normalize the data to controls (100% activity with no inhibitor, 0% activity with a potent control inhibitor). Plot the normalized activity against the log of the inhibitor concentration to determine the IC₅₀ value for both MAO-A and MAO-B.

-

Protocol: Cell-Based Neuroprotection Assay

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced death.[15][16]

-

Principle: The human neuroblastoma cell line SH-SY5Y or the mouse hippocampal cell line HT22 are exposed to an oxidative insult (e.g., glutamate or H₂O₂).[7][17] The protective effect of the co-administered test compound is quantified by measuring cell viability.[7]

-

Causality in Experimental Choice: Glutamate is chosen as a toxin because it induces cell death via oxytosis, a process involving glutathione depletion and subsequent ROS accumulation, which is highly relevant to ischemic brain injury.[7] This provides a more biologically relevant model than simply adding an external oxidant.

-

Methodology:

-

Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of 7-Methoxy-THQ hydrochloride for 2 hours.

-

Induction of Injury: Add 5 mM glutamate to the wells (excluding the untreated control wells) and incubate for 24 hours.[7]

-

Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to assess the dose-dependent protective effect.

-

Data Presentation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Antioxidant and MAO Inhibition Activity

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B/A Selectivity Index |

| 7-Methoxy-THQ HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value | IC₅₀(A)/IC₅₀(B) |

| Trolox (Control) | Reference Value | Reference Value | N/A | N/A | N/A |

| Clorgyline (Control) | N/A | N/A | Reference Value | - | - |

| Safinamide (Control) | N/A | N/A | - | Reference Value | - |

Table 2: Neuroprotective Effect Against Glutamate-Induced Toxicity in HT22 Cells

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |

| Control (Untreated) | - | 100 ± 5.2 |

| Glutamate (5 mM) | - | 45.3 ± 4.1 |

| Glutamate + 7-Methoxy-THQ HCl | 1 | Experimental Value |

| Glutamate + 7-Methoxy-THQ HCl | 5 | Experimental Value |

| Glutamate + 7-Methoxy-THQ HCl | 10 | Experimental Value |

Conclusion and Future Directions

This compound represents a promising chemical scaffold for drug discovery, particularly in the realm of neurodegenerative diseases. The established biological activities of the broader tetrahydroquinoline class strongly suggest potential for this compound as a neuroprotective, antioxidant, and monoamine oxidase inhibitory agent.[1][5]

The experimental protocols detailed in this guide provide a validated, logical framework for systematically evaluating these hypotheses. Positive results from these in vitro studies would warrant progression to more complex investigations, including:

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by the compound using techniques like Western blotting and qPCR.[17]

-

In Vivo Efficacy: Testing the compound in animal models of Parkinson's disease or cerebral ischemia to assess its therapeutic potential in a whole organism.[5][15]

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to penetrate the blood-brain barrier.

By following this structured approach, researchers can effectively unlock and validate the therapeutic potential of this compound.

References

-

Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15773–15802. [Link]

-

MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

ResearchGate. (n.d.). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. ResearchGate. [Link]

-

Conrad, J. C., & MacMillan, K. S. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(9), 10080–10113. [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

-

Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Shulha, O. V., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Spandidos Publications. (n.d.). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Spandidos Publications. [Link]

-

PubMed. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. [Link]

-

MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

-

Preprints.org. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

-

MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

-

Hosseinzadeh, H., & Nassiri-Asl, M. (2018). The Neuroprotective Effects of Thymoquinone: A Review. Advanced Pharmaceutical Bulletin, 8(2), 179–185. [Link]

-

ScienceDirect. (n.d.). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. ScienceDirect. [Link]

-

Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]

-

Al-Mannai, A. A., et al. (2020). Molecular Mechanisms of the Neuroprotective Effect of Methylene Blue. Biomedicines, 8(8), 268. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The Neuroprotective Effects of Thymoquinone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. Molecular Mechanisms of the Neuroprotective Effect of Methylene Blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 7-Methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride and Its Derivatives

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) framework represents a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of synthetic compounds with significant biological activity. While this compound itself is primarily recognized as a versatile chemical building block, its derivatives have emerged as potent modulators of critical cellular pathways, particularly in the context of oncology.[1][2] This guide synthesizes the current understanding of the mechanisms through which this structural class exerts its effects, focusing on two validated molecular targets: the tubulin protein network and the PI3K/AKT/mTOR signaling cascade. We provide a detailed examination of the underlying pharmacology, step-by-step experimental protocols for mechanism validation, and a forward-looking perspective on the therapeutic potential of this chemical family.

Introduction: The Tetrahydroquinoline Scaffold

7-Methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine.[3] The hydrochloride salt form is often utilized to enhance aqueous solubility, making it a suitable starting material for various chemical syntheses and for use in biological assays.[1] While direct, extensive pharmacological data on the unmodified parent compound is limited, its true value lies in the chemical versatility of the THQ core. By modifying this scaffold, researchers have developed potent derivatives targeting fundamental cellular processes involved in disease, most notably cancer cell proliferation and survival.[4][5]

This guide will focus on the two primary mechanisms of action attributed to advanced derivatives of the 7-methoxy-THQ scaffold:

-

Disruption of Microtubule Dynamics through direct binding to tubulin.

-

Inhibition of the PI3K/AKT/mTOR Signaling Pathway , a central regulator of cell growth, metabolism, and survival.

Mechanism of Action I: Tubulin Polymerization Inhibition

A key strategy in anticancer drug development is the disruption of the microtubule network, which is essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. Derivatives of the THQ scaffold have been identified as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs).[6]

These agents bind to tubulin, the protein monomer that polymerizes to form microtubules. This binding event prevents the proper formation of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death). One notable derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which incorporates a modified THQ C-ring, was found to inhibit tubulin polymerization with an IC₅₀ value of approximately 1.0 μM and exhibit potent antiproliferative activity in the nanomolar range against a panel of human tumor cell lines.[6] The mechanism involves the collapse of established tumor vasculature, leading to rapid tumor cell necrosis.[6]

Data Summary: Biological Activity of THQ Derivatives

The following table summarizes the reported in vitro activities of key THQ derivatives that exemplify the mechanisms discussed.

| Compound Class | Target Cell Line(s) | Endpoint | Potency | Reference |

| N-aryl-1,2,3,4-tetrahydroquinolines | Various Human Tumor Lines | Antiproliferative Activity (GI₅₀) | 1.5 - 18 nM | [6] |

| 4-(quinazolin-4-yl)-dihydroquinoxalinone | N/A | Tubulin Polymerization (IC₅₀) | ~1.0 µM | [6] |

| Morpholine-substituted THQs | A549 (Lung Cancer) | Antiproliferative Activity (IC₅₀) | 0.033 µM | [5] |

| Morpholine-substituted THQs | MCF-7 (Breast Cancer) | Antiproliferative Activity (IC₅₀) | 0.087 µM | [5] |

| Tetrahydroquinolinones | HCT-116 (Colon Cancer) | Antiproliferative Activity | Micromolar concentrations | [4] |

Experimental Protocols for Mechanism Validation

To rigorously investigate the mechanism of action of a novel THQ derivative, a series of well-controlled experiments are required. The following protocols provide a validated workflow.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine if the test compound directly inhibits the polymerization of tubulin monomers into microtubules.

Methodology:

-

Reagent Preparation:

-

Prepare a general tubulin buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute lyophilized porcine brain tubulin (>99% pure) in ice-cold general tubulin buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of the THQ derivative in DMSO. Create serial dilutions in general tubulin buffer.

-

Prepare positive (Paclitaxel, polymerization promoter; Colchicine, polymerization inhibitor) and negative (DMSO vehicle) controls.

-

-

Assay Execution:

-

Pipette 5 µL of the compound dilutions (or controls) into a pre-warmed 96-well plate.

-

Initiate the reaction by adding 50 µL of the tubulin solution supplemented with 1 mM GTP to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the change in absorbance (optical density) at 340 nm every 30 seconds for 60 minutes. An increase in absorbance corresponds to microtubule formation.

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

Calculate the rate of polymerization (Vmax) from the linear phase of the curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the DMSO control) against the logarithm of the compound concentration.

-

Protocol 2: Western Blot for PI3K/AKT/mTOR Pathway Modulation

Objective: To assess whether the test compound inhibits the mTOR signaling cascade in a cellular context by measuring the phosphorylation status of key downstream proteins.

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cancer cell line (e.g., A549 or MCF-7) in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.

-

Treat cells with various concentrations of the THQ derivative (and a DMSO vehicle control) for 2-4 hours.

-

Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for the final 30 minutes of incubation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Immunoblotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-p70S6K (Thr389) - a direct mTOR substrate

-

Total p70S6K

-

β-Actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to their respective total protein levels. A dose-dependent decrease in the phospho/total ratio indicates pathway inhibition.

-

Conclusion and Future Directions

This compound is a valuable starting point for the synthesis of pharmacologically active molecules. While the parent compound itself may not possess strong intrinsic activity, its derivatives have been successfully developed into potent and specific inhibitors of tubulin polymerization and the PI3K/AKT/mTOR signaling pathway. These mechanisms are central to the development and progression of cancer, positioning advanced THQ derivatives as promising candidates for novel anticancer therapeutics.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical evaluations to assess in vivo efficacy, pharmacokinetics, and safety profiles. The continued exploration of the THQ scaffold is a compelling strategy in the ongoing search for next-generation targeted therapies.

References

- Chem-Impex. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.

-

Liou, J. P., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(15), 8347–8365. Available from: [Link]

- ResearchGate. (n.d.). Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN.

-

Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12254-12287. Available from: [Link]

-

MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available from: [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1). Available from: [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

Kumar, A., et al. (2016). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Iranian journal of pharmaceutical research, 15(3), 437-453. Available from: [Link]

-

National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3385. Available from: [Link]

-

PubMed. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(7), 1254-1259. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, CasNo.19500-62-0 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 7-Methoxy-Tetrahydroquinoline Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. The introduction of a methoxy group at the 7-position (7-MeO-THQ) further refines its pharmacological profile, making this class of derivatives a focal point for developing novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-methoxy-tetrahydroquinoline derivatives. We will explore the causal relationships behind experimental design, dissect the influence of substitutions at various positions on the core structure, and provide validated protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutic agents.

The 7-Methoxy-Tetrahydroquinoline Core: A Versatile Pharmacophore

Tetrahydroquinoline derivatives are integral subunits in numerous natural and synthetic products, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The quinoline framework is a classic privileged structure in drug design, with certain derivatives showing potent effects like cholinesterase (ChE) inhibition, antioxidant properties, and central nervous system (CNS) modulation.[4]

The addition of a methoxy group at the C-7 position is a critical modification. This electron-donating group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. More importantly, it often serves as a key interaction point within a receptor's binding pocket, enhancing potency and selectivity. For instance, in the context of antibacterial agents, compounds with a 7-methoxy group have demonstrated superior zones of inhibition compared to their methyl-substituted or unsubstituted counterparts.[5] This guide will dissect the SAR of this specific scaffold, providing a blueprint for rational drug design.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 7-MeO-THQ derivatives is exquisitely sensitive to the nature and position of various substituents. A systematic exploration of these modifications is fundamental to optimizing a lead compound.

Diagram: Key Modification Sites on the 7-MeO-THQ Scaffold

Caption: Key positions on the 7-MeO-THQ scaffold for chemical modification.

-

Position 1 (Nitrogen): The secondary amine at position 1 is a primary handle for modification.

-

Rationale: Altering the substituent at N-1 directly impacts the molecule's polarity, basicity, and steric profile. This is a crucial site for attaching linkers to other pharmacophores in the design of multi-target-directed ligands (MTDLs) or for introducing groups that modulate pharmacokinetic properties.

-

SAR Insights:

-

Acylation/Carbamates: Introduction of acyl or carbamate moieties can enhance binding affinity and is a common strategy for developing cholinesterase inhibitors.[6]

-

Alkylation: N-alkylation, particularly with side chains of specific lengths (e.g., C4 chains), has been shown to be promising for optimizing activity in tacrine analogues.[7]

-

Bulky Groups: Incorporating bulky groups like morpholine-4-carbonyl can lead to potent and selective mTOR inhibitors for cancer therapy.[2]

-

-

-

Positions 2 and 4: These positions on the heterocyclic ring are often substituted with aryl groups.

-

Rationale: Aryl groups at these positions can engage in crucial π-π stacking or hydrophobic interactions within the target's binding site. Modifying these aryl rings provides a powerful tool for fine-tuning potency and selectivity.

-

SAR Insights:

-

Aryl Substituents: The electronic nature of substituents on the C-4 phenyl ring plays a pivotal role. In GPR41 modulators, switching from a 2-(trifluoromethoxy)benzene to a di- or trifluorobenzene group can convert the compound from an antagonist to an agonist.[8]

-

Anticancer Activity: In certain anticancer THQ derivatives, the presence of electron-withdrawing groups like trifluoromethyl on appended benzamide moieties significantly enhances cytotoxicity.[2]

-

-

-

Positions 6 and 8 (Aromatic Ring):

-

Rationale: While our focus is the 7-methoxy group, further substitution on the aromatic ring can modulate electronic distribution and provide additional points of contact with the target protein.

-

SAR Insights:

-

Dimethoxy Pattern: The 6,7-dimethoxy substitution pattern is particularly noteworthy. Many potent sigma-2 receptor ligands and P-glycoprotein modulators feature this arrangement, highlighting the importance of multiple electron-donating groups on the aromatic ring.[9][10][11][12]

-

Hydroxyl Groups: A hydroxyl group, often at position 7 (potentially as a metabolite of the methoxy group), can act as a key hydrogen bond donor, which is a critical feature in some anticancer quinolinone derivatives.[13]

-

-

Case Study: SAR of 7-MeO-THQ Derivatives as Acetylcholinesterase Inhibitors

Alzheimer's disease (AD) remains a significant therapeutic challenge, with acetylcholinesterase inhibitors (AChEIs) forming the backbone of symptomatic treatment.[14][15] The 7-MeO-THQ scaffold is a prominent feature in the design of novel AChEIs, largely inspired by the structure of tacrine.

The Rationale for Targeting AChE: The enzymatic pocket of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS) at the entrance of a gorge. The quinoline moiety is known to bind to the PAS via π-π stacking interactions.[4] Designing ligands that can simultaneously interact with both CAS and PAS can lead to highly potent inhibition.

SAR Insights for AChE Inhibition:

-

Reduced Toxicity: 7-Methoxytacrine (7-MEOTA), a direct analogue, is an active ChE inhibitor with significantly lower hepatotoxicity compared to its parent compound, tacrine.[16] This underscores the beneficial role of the 7-methoxy group.

-

Dual-Binding Ligands: A highly successful strategy involves creating heterodimers. These molecules link the 7-MEOTA core to another pharmacophore (e.g., adamantylamine) via an alkyl linker.[17] This design allows the 7-MEOTA portion to anchor at the PAS while the second moiety binds to the CAS.[16][17]

-

Linker Length is Critical: The length of the alkyl chain connecting the two pharmacophores is crucial. For 7-MEOTA-p-anisidine hybrids, a five-methylene linker was found to be optimal for potent AChE inhibition, allowing the molecule to span the distance between the PAS and CAS effectively.[15]

Diagram: Dual-Site Inhibition of Acetylcholinesterase

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. US20130324573A1 - Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 7. Inhibitors of Acetylcholinesterase Derived from 7-Methoxytacrine and Their Effects on the Choline Transporter CHT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 15. 7-Methoxytacrine-p-Anisidine Hybrids as Novel Dual Binding Site Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 7-Methoxytacrine-adamantylamine heterodimers as cholinesterase inhibitors in Alzheimer's disease treatment--synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride interactions

An In-Depth Technical Guide to the In Silico Modeling of 7-Methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride Interactions

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each computational choice. We will detail a complete workflow, including ligand preparation, target selection, molecular docking, molecular dynamics (MD) simulations for stability assessment, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The protocols described herein are designed as self-validating systems, incorporating controls and analytical checkpoints to ensure the trustworthiness and reproducibility of the generated data. All methodologies are grounded in authoritative computational biology and chemistry principles, with comprehensive citations provided.

Introduction: The Rationale for In Silico Investigation

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its structural analog, the tetrahydroisoquinoline (THIQ) core, is found in a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial.[2][3] 7-Methoxy-1,2,3,4-tetrahydroquinoline, as a specific derivative, presents an opportunity for exploration as a potential modulator of biological targets.

Before committing to costly and time-consuming wet-lab synthesis and screening, in silico modeling offers a rapid, cost-effective, and powerful approach to:

-

Predict potential biological targets.

-

Elucidate plausible binding modes at an atomic level.

-

Assess the stability of the ligand-protein complex.

-

Evaluate drug-likeness and potential pharmacokinetic liabilities.

This guide establishes a robust computational cascade to thoroughly characterize the interaction profile of this compound, thereby generating actionable hypotheses for further experimental validation.

The Overall Computational Workflow

A successful in silico investigation follows a logical progression from initial setup to detailed analysis. Each subsequent step builds upon the last, adding a layer of complexity and confidence to the model. The workflow described here is a field-proven methodology for small molecule characterization.

Caption: Overall in silico workflow from initial preparation to final analysis.

Phase 1: System Preparation

The quality of any simulation is dictated by the quality of the starting structures. This phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Ligand Preparation: 7-Methoxy-1,2,3,4-tetrahydroquinoline

The subject of our study is the hydrochloride salt. While the salt form enhances solubility for experimental use, in silico modeling requires the bioactive form of the molecule.[4] We will therefore work with the protonated base, 7-Methoxy-1,2,3,4-tetrahydroquinoline.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | PubChem[5] |

| Molecular Weight | 163.22 g/mol | PubChem[5] |

| XLogP3 | 2.3 | PubChem[5] |

| IUPAC Name | 7-methoxy-1,2,3,4-tetrahydroquinoline | PubChem[5] |

| PubChem CID | 16244388 | PubChem[5] |

Protocol: Ligand Structure Optimization

Causality: A 2D representation from a database must be converted to a low-energy, geometrically realistic 3D conformation. Energy minimization using a suitable force field corrects unrealistic bond lengths, angles, and dihedrals, providing a plausible starting structure for docking.

-

Obtain 2D Structure: Download the .SDF file for 7-Methoxy-1,2,3,4-tetrahydroquinoline from the PubChem database (CID 16244388).

-

Convert to 3D and Add Hydrogens: Use a molecular editor such as Avogadro or UCSF Chimera to generate an initial 3D structure. Ensure the correct protonation state for the secondary amine at physiological pH (~7.4), which will be protonated (cationic).

-

Energy Minimization:

-

Assign a molecular mechanics force field (e.g., MMFF94 or UFF).

-

Perform energy minimization using a steepest descent algorithm followed by a conjugate gradients algorithm until convergence is reached. This ensures the molecule is in a low-energy conformational state.

-

-

Save in Required Format: Save the optimized structure in a .mol2 or .pdbqt format, which is compatible with most docking software.[6][7]

Target Identification and Preparation

Causality: The choice of a protein target is paramount. Without pre-existing experimental data, this choice must be hypothesis-driven. Tetrahydroquinoline derivatives are known to interact with a wide range of targets. For this guide, we will select a well-characterized protein to demonstrate the methodology. Let us hypothesize an interaction with a protein kinase, a common target class for heterocyclic inhibitors. We will use p38 MAP Kinase (PDB ID: 1A9U) as our example target.

Protocol: Protein Target Preparation

Causality: Raw PDB structures often contain non-essential components (water, co-solvents) and lack information (hydrogen atoms) required by simulation force fields. Proper preparation ensures that the electrostatic and steric environment of the binding site is accurately represented.[8]

-

Download Structure: Fetch the crystal structure of p38 MAP Kinase (PDB ID: 1A9U) from the RCSB Protein Data Bank.[9]

-

Clean the Structure:

-

Using software like BIOVIA Discovery Studio, UCSF Chimera, or PyMOL, remove all non-essential components, including water molecules, ions, and co-crystallized ligands.[8] Leaving these can interfere with the docking algorithm.

-

Inspect the protein for missing residues or loops. If significant portions are missing in or near the binding site, the structure may be unsuitable. For 1A9U, the structure is complete.

-

-

Add Hydrogens and Assign Charges:

-

Add polar hydrogens to satisfy the valency of atoms.

-

Assign atomic charges using a standard force field (e.g., CHARMM36, AMBER). This step is crucial for calculating electrostatic interactions.

-

-

Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the protein structure, particularly if hydrogens were added, to relieve any steric clashes.

-

Save Prepared Structure: Save the cleaned, hydrogen-added protein structure in .pdb or .pdbqt format.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[10] It is a search algorithm problem, exploring conformational space and using a scoring function to rank the results.[6][10]

Protocol: Docking with AutoDock Vina

Causality: We define a specific search space (the "grid box") around the known active site. This focuses the computational effort on the region of interest, increasing efficiency and accuracy. The scoring function then estimates the free energy of binding, with more negative values indicating stronger affinity.[6]

-

Define the Binding Site: The active site of p38 kinase (1A9U) is a well-defined ATP-binding pocket. Identify key residues in this pocket (e.g., from the literature or by inspecting the location of the co-crystallized inhibitor in the original PDB file).

-

Set Up the Grid Box:

-

In AutoDock Tools or UCSF Chimera, center a grid box on the identified active site.

-

Ensure the box dimensions are large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å). The box should not be excessively large, as this increases search time and can lead to non-specific binding predictions.

-

-

Run the Docking Simulation:

-

Execute AutoDock Vina, providing the prepared ligand (.pdbqt), prepared receptor (.pdbqt), and the grid box configuration file as inputs.

-

The exhaustiveness parameter controls the thoroughness of the search. A value of 8-16 is typically sufficient for initial screening.

-

-

Analyze Results:

-

Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked poses within the protein's active site. Examine the intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) for chemical plausibility. A strong candidate pose will exhibit favorable interactions with key active site residues.

-

Caption: Diagram of plausible ligand-protein interactions within an active site.

Phase 3: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the atomistic movements of the system over time, providing critical insights into the stability and dynamics of the protein-ligand complex.[11][12] A stable complex in an MD simulation lends higher confidence to the docking prediction.

Protocol: GROMACS MD Simulation Workflow

Causality: This multi-stage process gradually prepares the solvated system for a production simulation. Minimization removes steric clashes. NVT equilibration stabilizes the system's temperature, while NPT equilibration stabilizes its pressure and density, ensuring the simulation begins from a physically realistic state.[13][14]

-

System Preparation:

-

Topology Generation: Generate a force field topology for the ligand using a server like CGenFF or an equivalent tool compatible with the chosen protein force field (e.g., CHARMM36). This file defines the parameters for all atoms, bonds, and angles in the ligand.

-

Complex Formation: Combine the coordinates of the best-docked pose of the ligand with the prepared protein structure.

-

-

Solvation and Ionization:

-

Create a periodic boundary box (e.g., cubic) around the complex.

-

Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge.

-

-

Energy Minimization: Run a steepest descent minimization of the entire solvated system to relax the geometry and remove bad contacts.

-

Equilibration (Two Phases):

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the system for ~100-500 picoseconds with position restraints on the protein and ligand heavy atoms. This allows the water and ions to equilibrate around the complex while maintaining its structure.

-